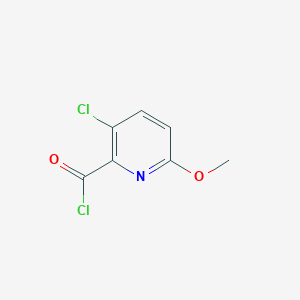

3-Chloro-6-methoxypyridine-2-carbonyl chloride

Description

This compound is a pyridine derivative functionalized with a reactive carbonyl chloride group at position 2, a chlorine substituent at position 3, and a methoxy group at position 4. It is primarily used as a laboratory reagent for synthesizing amides or esters via nucleophilic acyl substitution reactions .

Properties

IUPAC Name |

3-chloro-6-methoxypyridine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-12-5-3-2-4(8)6(10-5)7(9)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRGRVZEHBNLKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601247334 | |

| Record name | 3-Chloro-6-methoxy-2-pyridinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601247334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257535-51-5 | |

| Record name | 3-Chloro-6-methoxy-2-pyridinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-6-methoxy-2-pyridinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601247334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methoxypyridine-2-carbonyl chloride typically involves the chlorination of 6-methoxypyridine-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves heating the carboxylic acid with thionyl chloride, which results in the formation of the corresponding acid chloride.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in achieving consistent results.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methoxypyridine-2-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of amides or esters.

Hydrolysis: The compound can be hydrolyzed to form 3-Chloro-6-methoxypyridine-2-carboxylic acid.

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids to form acid chlorides.

Palladium Catalysts: Used in coupling reactions like the Suzuki-Miyaura coupling.

Aqueous or Alcoholic Solutions: Used in hydrolysis reactions.

Major Products Formed

Amides and Esters: Formed through substitution reactions.

3-Chloro-6-methoxypyridine-2-carboxylic acid: Formed through hydrolysis.

Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

Medicinal Chemistry

3-Chloro-6-methoxypyridine-2-carbonyl chloride is utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique functional groups allow for the development of bioactive molecules that can target specific enzymes or receptors involved in disease processes.

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes such as urease, which plays a role in certain metabolic pathways. This inhibition can affect conditions like kidney stones and other urological disorders.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.

Agrochemicals

In the agricultural sector, this compound serves as an important building block for synthesizing herbicides and pesticides. Its reactivity enables the formation of compounds that can effectively control weeds and pests while minimizing environmental impact.

Materials Science

The compound is also employed in producing specialty chemicals, including dyes and pigments. Its unique chemical properties make it suitable for various applications in material science, particularly in developing high-performance materials.

Case Studies

- Antimicrobial Properties : In vitro studies demonstrated that derivatives of this compound effectively inhibited the growth of several bacterial strains, suggesting its potential use as an antimicrobial agent.

- Cancer Therapy : Preliminary research indicated that compounds derived from this compound exhibited cytotoxic effects on tumor cells, indicating potential applications in cancer treatment.

Mechanism of Action

The mechanism of action of 3-Chloro-6-methoxypyridine-2-carbonyl chloride involves its reactivity as an acid chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Pyridine Carbonyl Chlorides and Derivatives

Structural Analogues

Table 1: Key Structural and Physical Properties

Reactivity and Functional Group Influence

Electron-Donating vs. Withdrawing Substituents: The methoxy group (OCH₃) in the parent compound is electron-donating, which may reduce the electrophilicity of the carbonyl chloride compared to derivatives with electron-withdrawing groups (e.g., nitro in 6-Chloro-2-methoxy-3-nitropyridine) . Nitro groups (NO₂) in analogues (e.g., 6-Chloro-2-methoxy-3-nitropyridine) enhance reactivity toward nucleophilic substitution due to their strong electron-withdrawing effects .

Hydrochloride Salts :

- The hydrochloride salt of 6-Methylpyridine-2-carbonyl chloride (CAS 60373-34-4) improves stability and shelf life, making it preferable for storage compared to the free base form .

Biological Activity

3-Chloro-6-methoxypyridine-2-carbonyl chloride is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- Chemical Formula : C7H6ClNO2

- CAS Number : 1257535-51-5

- Molecular Weight : 173.58 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the chloro and methoxy groups enhances its binding affinity to specific proteins, potentially modulating their activity through competitive inhibition or allosteric modulation.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Interaction : It has shown potential as a ligand for G protein-coupled receptors (GPCRs), influencing signal transduction pathways critical for various physiological processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Cytotoxicity : It has been evaluated for cytotoxic effects against several cancer cell lines. For instance, in vitro assays demonstrated significant cell death in FaDu hypopharyngeal tumor cells, indicating its potential as an anticancer agent .

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate glutamate receptors suggests a role in protecting neuronal cells from excitotoxicity.

Case Studies

-

Study on GPCR Modulation :

- A study investigated the binding affinity of various derivatives of pyridine compounds, including this compound, to human adenosine receptors. The results indicated that this compound could serve as a selective antagonist for certain receptor subtypes, thus influencing pathways related to inflammation and pain .

-

Anticancer Activity Evaluation :

- In a comparative study with known anticancer agents, this compound exhibited enhanced cytotoxicity when combined with other therapeutic agents, suggesting a synergistic effect that warrants further investigation .

Research Findings

Recent research emphasizes the versatility of this compound in various fields:

- Synthesis and Modification : The compound serves as a precursor for synthesizing more complex molecules with enhanced biological activities.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Chloro group replacement by amines or thiols |

| Oxidation | Conversion of methoxy to aldehydes or acids |

| Reduction | Formation of amines or alcohols |

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 3-Chloro-6-methoxypyridine-2-carbonyl chloride?

- Methodology : The compound can be synthesized via chlorination of the corresponding pyridinecarboxylic acid (e.g., 3-Chloro-6-methoxypyridine-2-carboxylic acid) using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. For example, analogous carbonyl chlorides like 2-chloropyridine-3-sulfonyl chloride are synthesized via similar chlorination methods .

- Key Steps :

- Dissolve the carboxylic acid in dry dichloromethane or toluene.

- Add SOCl₂ dropwise under nitrogen, followed by reflux (40–60°C, 4–6 hours).

- Remove excess reagent under reduced pressure.

- Validation : Monitor reaction completion via TLC or FT-IR (disappearance of -OH and -COOH stretches at ~2500–3500 cm⁻¹).

Q. How is this compound purified to achieve high purity for research use?

- Methodology : Purification typically involves fractional distillation under reduced pressure or recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures). For air-sensitive compounds, column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is recommended.

- Example : Related pyridine derivatives, such as 6-Methoxy-3-pyridinecarbaldehyde, are purified to >97% purity using similar chromatographic techniques .

- Quality Control : Purity is confirmed via HPLC (≥98% area) and ¹H/¹³C NMR (absence of solvent/residual acid peaks).

Advanced Research Questions

Q. How do electronic effects of the methoxy group influence the reactivity of this compound in nucleophilic acyl substitution?

- Analysis : The methoxy group at position 6 donates electron density via resonance, reducing the electrophilicity of the carbonyl carbon. This may slow reactions with weak nucleophiles (e.g., amines) compared to unsubstituted analogues.

- Supporting Data : Studies on 5-Bromo-2-methoxy-3-methylpyridine show that methoxy groups reduce reactivity in SNAr reactions due to electron donation .

- Mitigation : Use activating agents (e.g., DMAP) or elevated temperatures to enhance reaction rates.

Q. How can conflicting spectroscopic data (e.g., NMR chemical shifts) between experimental and computational predictions be resolved?

- Methodology :

- Step 1 : Verify sample purity via LC-MS to rule out impurities.

- Step 2 : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR spectra, accounting for solvent effects (e.g., chloroform’s dielectric constant).

- Step 3 : Compare experimental NOESY/ROESY data with computed conformer populations to identify dominant rotamers.

- Case Study : For 3-chloro-4-fluorobenzoyl derivatives, discrepancies in ¹³C NMR shifts were attributed to solvent-induced conformational changes .

Q. What strategies optimize regioselectivity in derivatization reactions involving this compound?

- Experimental Design :

- Steric Control : Bulkier nucleophiles (e.g., tert-butylamine) favor substitution at the less hindered carbonyl site.

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to polarize the carbonyl group and direct nucleophilic attack.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.